![molecular formula C10H8F2N2O2 B2767577 3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2248367-44-2](/img/structure/B2767577.png)
3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid , often abbreviated as DFMIP-6 , is a chemical compound belonging to the class of pyridinecarboxylic acids . These compounds are monocarboxylic derivatives of pyridine. Specifically, DFMIP-6 is a derivative of nicotinic acid (3-pyridinecarboxylic acid) , which is also known as niacin .
Synthesis Analysis
The synthesis of DFMIP-6 involves intricate organic chemistry procedures. While I don’t have access to specific papers on this compound, it’s essential to explore literature related to its preparation. Researchers have likely employed various synthetic routes, including functional group transformations, cyclization reactions, and fluorination steps. Investigating these methods would provide insights into the compound’s accessibility and scalability .
Molecular Structure Analysis
DFMIP-6’s molecular structure is crucial for understanding its properties and reactivity. The compound consists of an imidazo[1,2-a]pyridine core with a difluoromethyl substituent at the 3-position and a methyl group at the 2-position. The carboxylic acid group is attached to the 6-position of the pyridine ring. The systematic name for DFMIP-6 is 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .
properties
IUPAC Name |
3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-8(9(11)12)14-4-6(10(15)16)2-3-7(14)13-5/h2-4,9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQGIVFDSMGXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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